

Application Note: Structural Elucidation of 2-Hydroxy-3-oxosuccinate via NMR Spectroscopy

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Compound of Interest

Compound Name: 2-Hydroxy-3-oxosuccinate

Cat. No.: B1258595

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Abstract & Core Directive

This application note details the structural characterization of **2-Hydroxy-3-oxosuccinate** (also known as oxalomalate), a critical intermediate in metabolic flux analysis and a known competitive inhibitor of aconitase and isocitrate dehydrogenase.

The Challenge: This molecule represents a "perfect storm" for NMR analysis. It features a

-keto acid motif susceptible to spontaneous decarboxylation, a ketone center prone to hydration (gem-diol formation) in aqueous media, and keto-enol tautomerism. Standard "dissolve-and-shoot" protocols will yield confusing, time-averaged spectra that often lead to misidentification as a degradation product.

The Solution: This protocol utilizes a controlled-environment acquisition strategy—manipulating pH, temperature, and solvent choice—to freeze tautomeric equilibria and distinguish the active ketone form from its hydrate.

Chemical Context & Stability Profile

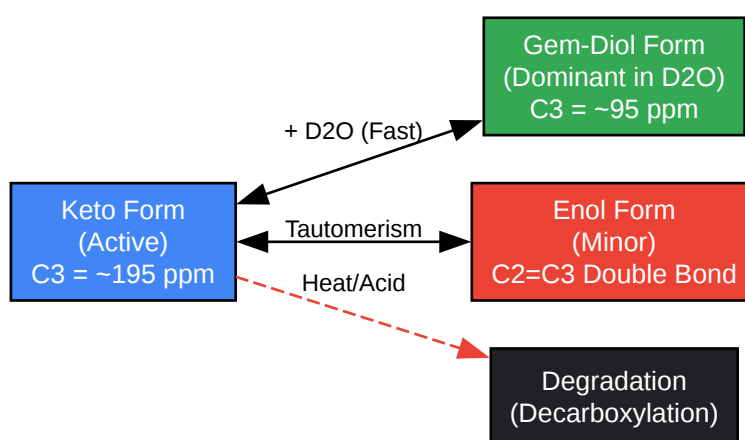
Before entering the NMR suite, one must understand the dynamic species present in the tube.

2-Hydroxy-3-oxosuccinate (

) exists in a complex equilibrium:

- Keto Form: The biologically relevant structure with a C3 ketone.[1]
- Gem-Diol (Hydrate): In water (), the electron-withdrawing effects of the adjacent carboxyl (C4) and hydroxymethine (C2) groups make the C3 ketone highly electrophilic, favoring hydration.
- Enol Forms: Tautomerization involving the C3 ketone and C2 proton.[1]

Tautomeric Equilibrium Diagram



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Figure 1: Dynamic equilibrium of **2-Hydroxy-3-oxosuccinate**. The hydrate form often dominates aqueous NMR spectra.

Sample Preparation Protocol

Critical Warning: Do not heat the sample. Maintain neutral to slightly acidic pH to prevent rapid decarboxylation.[1][2]

Reagents

- Compound: **2-Hydroxy-3-oxosuccinate** (sodium or potassium salt preferred for stability).
- Solvent A (Structural): DMSO-

(99.9% D) – Recommended for observing OH protons and the unhydrated keto form.

- Solvent B (Biological):

(99.9% D) + 50 mM Phosphate Buffer (pH 6.5) – Recommended for physiological relevance, though the hydrate will dominate.

- Internal Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for aqueous; TMS for organic.

Step-by-Step Preparation

- Massing: Weigh 5–10 mg of the sample into a microcentrifuge tube.

- Solvation (Cold): Pre-chill the solvent to 4°C. Add 600

L of solvent.

- Why? Low temperature slows the exchange rate between tautomers and minimizes decarboxylation.

- Dissolution: Vortex gently. Do not sonicate (heat generation risks degradation).

- Transfer: Transfer to a 5mm NMR tube.

- Acquisition: Insert into the magnet immediately. Set the probe temperature to 283 K (10°C).

NMR Acquisition Strategy

Experiment 1: ¹H NMR (Proton)[3]

- Objective: Identify the methine proton (H2) and assess purity.

- Key Parameter: Use a 30° pulse angle and a relaxation delay (

) of

seconds. The methine proton adjacent to hydroxyl/carbonyl groups often has long relaxation times.

- Solvent Suppression: In

, use excitation sculpting (zgesgp) rather than simple presaturation to avoid attenuating the H2 signal if it lies near the water peak (approx 4.7 ppm).

Experiment 2: ¹³C NMR (Carbon)[3][4][5][6]

- Objective: Confirm the presence of the ketone (C3).
- Challenge: Quaternary carbons (C1, C3, C4) relax slowly.
- Parameter: Set

seconds. Acquire sufficient scans (typically >1024) to resolve the low-intensity carbonyls.

Experiment 3: HSQC (Heteronuclear Single Quantum Coherence)

- Objective: Correlate the H2 proton to the C2 carbon, confirming the backbone connectivity.
- Optimization: Set coupling constant

Hz (standard for aliphatic C-H).

Data Analysis & Interpretation

The following chemical shifts are predicted based on the structure and analogous

-keto acid behaviors (e.g., oxaloacetate, malate).

Table 1: Predicted Chemical Shifts (DMSO-)

Note: In DMSO, the keto form is stabilized, and exchangeable protons (OH) may be visible.

Position	Nucleus	Shift (, ppm)	Multiplicity	Assignment Logic
C1	¹³ C	172.0 - 174.0	Singlet	Carboxyl (COOH)
C2	¹³ C	76.0 - 79.0	Singlet	Methine attached to OH and C=O
C3	¹³ C	195.0 - 202.0	Singlet	Ketone (Diagnostic Peak)
C4	¹³ C	168.0 - 170.0	Singlet	Carboxyl adjacent to Ketone
H2	¹ H	5.10 - 5.40	Doublet*	Methine (Deshielded by OH and C=O)
OH	¹ H	3.50 - 6.00	Broad	Hydroxyl (Variable, visible in dry DMSO)

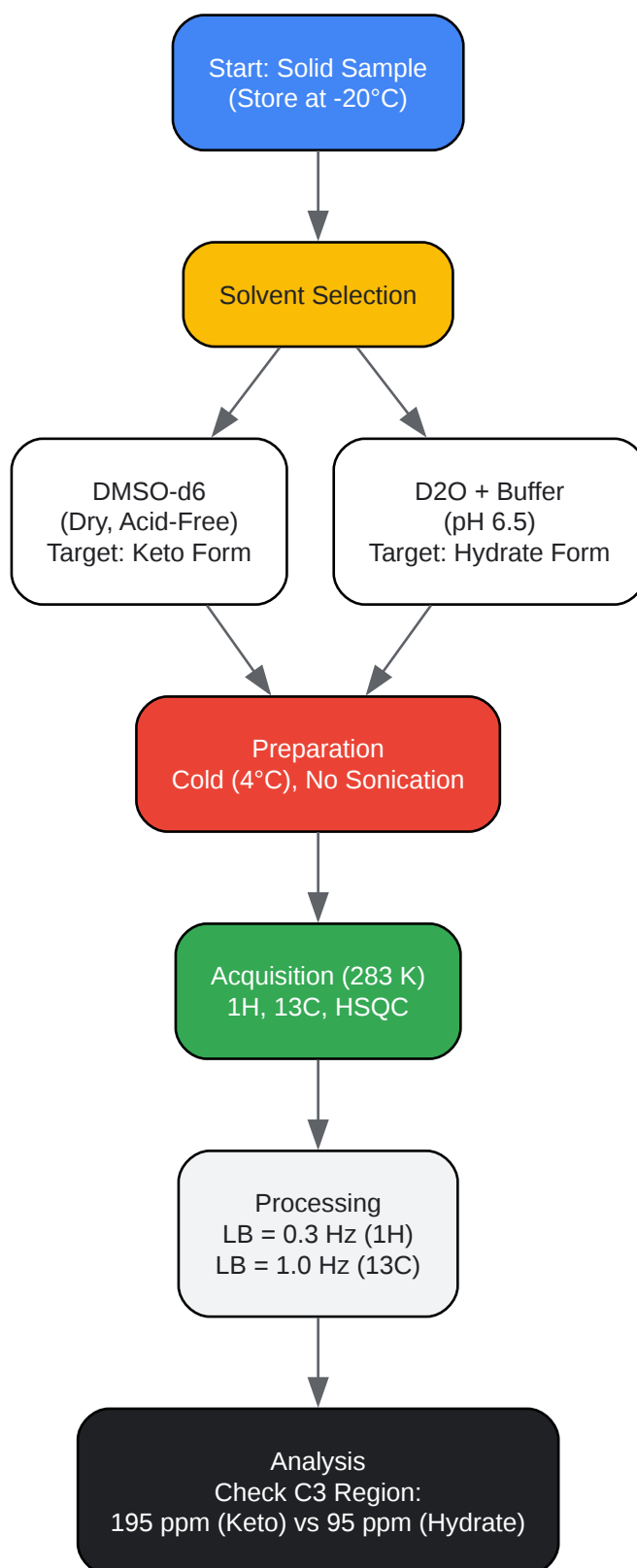
*Doublet if coupling to OH is resolved; otherwise Singlet.

Table 2: Predicted Chemical Shifts (, pH 6.5)

Note: In water, the Gem-Diol (Hydrate) form dominates. The ketone peak at ~200 ppm will likely disappear.

Position	Nucleus	Shift (, ppm)	Multiplicity	Assignment Logic
C1	¹³ C	176.0 - 178.0	Singlet	Carboxyl (Deprotonated/Buffered)
C2	¹³ C	72.0 - 75.0	Singlet	Methine (Slight upfield shift vs Keto)
C3	¹³ C	94.0 - 96.0	Singlet	Gem-Diol (Hydrated Ketone)
C4	¹³ C	174.0 - 176.0	Singlet	Carboxyl
H2	¹ H	4.40 - 4.60	Singlet	Methine (Upfield shift due to loss of C=O anisotropy)

Experimental Workflow Diagram



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Figure 2: Optimized NMR workflow for unstable

-keto acids.

Troubleshooting & Validation

"My Carbonyl Peak is Missing!"

If you run the sample in

and do not see a peak around 195-200 ppm, do not discard the sample. Look at the 90-100 ppm region. The formation of the gem-diol (hydrate) is thermodynamically favored for

-hydroxy-

-keto acids in water due to the relief of dipole-dipole repulsion between the adjacent carbonyl and hydroxyl groups.

"I see multiple sets of peaks."

This indicates slow exchange on the NMR timescale.

- Validation: Run a Variable Temperature (VT) experiment. Raising the temperature (cautiously, e.g., to 35°C) should cause the peaks to broaden and coalesce if they are tautomers. If they remain sharp and distinct, you likely have degradation products (e.g., pyruvate or oxalate from decarboxylation).

"The H2 proton integrates to < 1."

This suggests Deuterium Exchange. The H2 proton is acidic due to the flanking carbonyls. In

, this proton can exchange with the solvent, causing the signal to disappear over time.

- Fix: Acquire the ¹H spectrum immediately after dissolution, or use DMSO-

References

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Sources

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